(2-Chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate
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Overview
Description
(2-Chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate is a chemical compound with the molecular formula C11H7Cl2NO2S It is known for its unique structure, which includes a thiazole ring and a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate typically involves the reaction of 2-chloro-1,3-thiazole-5-carbaldehyde with 4-chlorobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or ethanol. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and minimize waste. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
(2-Chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate involves its interaction with specific molecular targets. The thiazole ring in the compound can participate in various biochemical pathways, potentially inhibiting enzymes or modulating receptor activities. This interaction can lead to the desired biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-1,3-thiazol-5-yl)methyl benzoate
- (2-Chloro-1,3-thiazol-5-yl)methyl 4-methylbenzoate
- (2-Chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate
Uniqueness
(2-Chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate is unique due to the presence of both a thiazole ring and a chlorobenzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2S/c12-8-3-1-7(2-4-8)10(15)16-6-9-5-14-11(13)17-9/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBHEWJORCKXQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2=CN=C(S2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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